molecular formula C17H14I3NO4 B13813548 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid CAS No. 23189-44-8

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid

Katalognummer: B13813548
CAS-Nummer: 23189-44-8
Molekulargewicht: 677.01 g/mol
InChI-Schlüssel: JFUOZKRPLNVNTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three iodine atoms, an acetylamino group, and a p-tolyl group attached to an acetic acid moiety. It is primarily used in experimental and research settings due to its specialized nature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The acetylation of the amino group and subsequent coupling with a p-tolyl acetic acid derivative are crucial steps in the synthetic route. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis likely involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential in an industrial setting .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.

    Medicine: Research into its potential therapeutic applications, particularly in imaging and diagnostic techniques, is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, and the acetylamino group can participate in hydrogen bonding and other interactions. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is unique due to the combination of its functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Eigenschaften

CAS-Nummer

23189-44-8

Molekularformel

C17H14I3NO4

Molekulargewicht

677.01 g/mol

IUPAC-Name

2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C17H14I3NO4/c1-8-3-5-10(6-4-8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24)

InChI-Schlüssel

JFUOZKRPLNVNTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.